molecular formula C15H20ClNO4 B1676077 Marizomib CAS No. 437742-34-2

Marizomib

Numéro de catalogue B1676077
Numéro CAS: 437742-34-2
Poids moléculaire: 313.77 g/mol
Clé InChI: NGWSFRIPKNWYAO-SHTIJGAHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Marizomib (NPI-0052; salinosporamide A) is a structurally and pharmacologically unique β-lactone-γ-lactam proteasome inhibitor . It has been termed as an orphan drug against multiple myeloma by the US Food and Drug Administration (FDA) in 2013 and by the European Medicines Agency (EMA) in 2014 . Marizomib is expected to bring about a sustained and complete therapeutic to extend cancer patients’ life span .


Synthesis Analysis

The enzymatic assembly of the salinosporamide core is catalyzed by a standalone ketosynthase (KS), SalC . Chemoenzymatic synthesis of carrier protein-tethered substrates, as well as intact proteomics, allowed us to probe the reactivity of SalC and understand its role as an intramolecular aldolase/β-lactone synthase with roles in both transacylation and bond-forming reactions .


Molecular Structure Analysis

Marizomib is characterized by a complex and densely functionalized γ-lactam-β-lactone bicyclic warhead . The electrophilic β-lactone warhead of Marizomib serves as the covalent attachment site for the N-terminal catalytic threonine residue found in all three proteasome β-subunits (β1, β2, and β5), resulting in pan-proteasome irreversible inhibition with nanomolar potency .


Chemical Reactions Analysis

Marizomib has been shown to have a high efficacy of combination treatments with a latest-generation TRAIL receptor agonist in relevant GBM cell models . Time-shifted drug exposure might further increase responsiveness, with marizomib pre-treatments indeed strongly enhancing cell death .

Applications De Recherche Scientifique

Central Nervous System-Multiple Myeloma

Marizomib has shown potential in treating central nervous system-multiple myeloma (CNS-MM), a rare manifestation of extra-medullary disease with few therapeutic options. It demonstrated encouraging activity in relapsed-refractory multiple myeloma (RRMM) and has emerging clinical activity in glioma, making it a potential therapeutic intervention for CNS-MM patients. Two patients with RRMM and CNS involvement benefited from Marizomib-based therapy, providing proof of principle for further exploration in CNS-MM patients (Badros et al., 2017).

Malignant Gliomas

Marizomib has the potential to cross the blood-brain barrier, distinguishing it from other proteasome inhibitors like bortezomib and carfilzomib, which have little activity against malignant gliomas in vivo. This makes Marizomib a novel therapeutic strategy for primary brain tumors. Preclinical studies demonstrated that Marizomib can inhibit proteasome activity in rodent and nonhuman primate brain and elicit a significant antitumor effect in a rodent intracranial model of malignant glioma (Di et al., 2015).

Apoptosis Induction in Leukemia

Marizomib induces apoptosis in leukemia cells via a caspase-8 and ROS-dependent mechanism. It highlights the importance of sustained inhibition of at least two proteasome activities for the induction of the apoptotic process in leukemia cells. This understanding provides a basis for developing more effective anti-proteasome therapies (Miller et al., 2011).

Synergistic Anti-myeloma Activity

Marizomib has been shown to have synergistic anti-myeloma activity when combined with the IMiD® immunomodulatory drug pomalidomide. This combination induces apoptosis associated with the activation of caspase-8, caspase-9, caspase-3, and PARP cleavage. It underscores the potential of combining Marizomib with other therapeutic agents to improve outcomes in patients with relapsed and refractory multiple myeloma (Das et al., 2015).

Therapeutic Strategies for Diffuse Midline Glioma

High-throughput combination drug screening has identified Marizomib, in combination with panobinostat, as a promising treatment for diffuse midline glioma (DMG), acting through metabolic collapse. This combination highlights underrecognized metabolic vulnerabilities in DMG and provides a comprehensive approach for identifying effective therapeutic strategies (Lin et al., 2019).

Safety And Hazards

Marizomib was well tolerated and did not exhibit any adverse events such as hematological toxicity or peripheral neuropathy that are frequently observed with bortezomib and carfilzomib . The most common grade ≥3 AEs were hypertension (16.4%), confusion (13.4%), headache (10.4%), and fatigue (10.4%) .

Orientations Futures

Marizomib is currently in phase III clinical trials for the treatment of glioblastoma, an aggressive form of brain cancer with a poor prognosis and few therapeutic options . The development of immunoproteasome-selective inhibitors has become the focus of recent studies .

Propriétés

IUPAC Name

(1R,4R,5S)-4-(2-chloroethyl)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWSFRIPKNWYAO-SHTIJGAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904019
Record name Marizomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Marizomib

CAS RN

437742-34-2
Record name (-)-Salinosporamide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437742-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marizomib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437742342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marizomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11762
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Marizomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,4R,5S)-4-(2-chloroethyl)-1-((1S)-cyclohex-2 enyl(hydroxyl) methyl)-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MARIZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/703P9YDP7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Marizomib
Reactant of Route 2
Marizomib
Reactant of Route 3
Marizomib
Reactant of Route 4
Marizomib
Reactant of Route 5
Marizomib
Reactant of Route 6
Marizomib

Citations

For This Compound
2,440
Citations
A Spencer, S Harrison, J Zonder… - British journal of …, 2018 - Wiley Online Library
Marizomib ( MRZ ) is an irreversible, pan‐subunit proteasome inhibitor ( PI ) in clinical development for relapsed/refractory multiple myeloma ( RRMM ) and glioma. This study analysed …
Number of citations: 73 onlinelibrary.wiley.com
BC Potts, MX Albitar, KC Anderson… - Current cancer drug …, 2011 - ingentaconnect.com
… activities of the proteasome by marizomib has inspired extensive … Specifically, marizomib has been evaluated in models for … have advanced marizomib from seabed to bench to bedside. …
Number of citations: 245 www.ingentaconnect.com
K Di, GK Lloyd, V Abraham, A MacLaren… - Neuro …, 2016 - academic.oup.com
… to determine the effect of marizomib on malignant glioma cells, investigate the ability of marizomib to cross the BBB, and test the antitumor function of marizomib in orthotropic xenograft …
Number of citations: 125 academic.oup.com
L Ma, A Diao - Anti-Cancer Agents in Medicinal Chemistry …, 2015 - ingentaconnect.com
… of Marizomib: 1) the covalent bond of Marizomib with Thr1Oγ; 2… of Marizomib and the binding pocket; 3) C-3O of Marizomib to … Additionally, some key features of Marizomib are listed in …
Number of citations: 37 www.ingentaconnect.com
SJ Harrison, P Mainwaring, T Price, MJ Millward… - Clinical Cancer …, 2016 - AACR
… Marizomib has a short half-life (<30 minutes), … Marizomib does not exhibit the severe peripheral neuropathy or hematologic toxicity observed with other proteasome inhibitors. Marizomib …
Number of citations: 73 aacrjournals.org
PV Raninga, A Lee, D Sinha, L Dong, KK Datta, X Lu… - Theranostics, 2020 - ncbi.nlm.nih.gov
… Results: We show that marizomib inhibits multiple … Mechanistically, we show that marizomib is a dual inhibitor of … We demonstrate that marizomib-induced OXPHOS inhibition …
Number of citations: 41 www.ncbi.nlm.nih.gov
BC Potts, KS Lam - Marine Drugs, 2010 - mdpi.com
The salinosporamides are potent proteasome inhibitors among which the parent marine-derived natural product salinosporamide A (marizomib; NPI-0052; 1) is currently in clinical trials …
Number of citations: 72 www.mdpi.com
C Boccellato, E Kolbe, N Peters, V Juric… - Cell Death & …, 2021 - nature.com
… might further increase responsiveness, with marizomib pre-treatments indeed strongly … to marizomib. Interestingly, the subset of GBM cell lines resistant to IZI1551+marizomib treatments …
Number of citations: 14 www.nature.com
M Millward, T Price, A Townsend, C Sweeney… - Investigational new …, 2012 - Springer
… The novel bi-cyclic structure of marizomib with its unique … the potential utility of combining marizomib and vorinostat, followed by a … Experimental Design Combinations of marizomib and …
Number of citations: 167 link.springer.com
PG Richardson, A Spencer, P Cannell, SJ Harrison… - Blood, 2011 - Elsevier
… The maximum tolerated dose of marizomib was found to be 0.4 mg/… Importantly, marizomib did not appear to induce … disease for best response to marizomib +/− dexamethasone, 3 had …
Number of citations: 93 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.